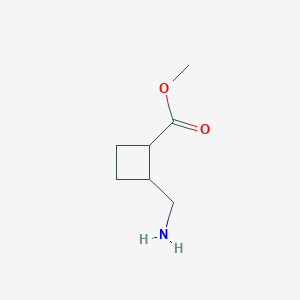

methyl 2-(Aminomethyl)cyclobutane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRDCWIFSQITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Aminomethyl Cyclobutane 1 Carboxylate

Strategies for Cyclobutane (B1203170) Ring Construction in the Context of the Compound's Core

The construction of the substituted cyclobutane core is the cornerstone of the synthesis of methyl 2-(aminomethyl)cyclobutane-1-carboxylate. Various strategies have been developed to assemble this strained ring system with control over stereochemistry and substitution patterns.

Photochemical [2+2] Cycloaddition Approaches

Photochemical [2+2] cycloaddition is a powerful and widely employed method for the synthesis of cyclobutane rings. acs.org This reaction involves the union of two olefinic components upon irradiation with light, leading directly to the four-membered ring. acs.org The reaction can be sensitized by triplet energy transfer catalysts, such as iridium or ruthenium complexes, under visible light, offering a milder and more selective alternative to direct UV irradiation. nih.govacs.orgorganic-chemistry.org

For the synthesis of precursors to this compound, a plausible [2+2] cycloaddition strategy would involve the reaction of a dehydroamino acid derivative with an appropriate alkene. For instance, the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins has been shown to provide access to substituted cyclobutane α-amino acid derivatives. nih.gov This approach offers a direct route to installing the amino acid functionality on the cyclobutane ring.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Dehydroamino acid | Styrene-type olefin | [Ir(dFCF3ppy2)dtbpy]PF6, visible light | Cyclobutane α-amino acid | nih.gov |

| Maleic anhydride | Ethylene | Photosensitizer, UV light | Bicyclo[n.2.0]dicarboxylate precursor | colab.ws |

| Alkynyl boronate | Maleimide | UV light | Cyclobutenyl boronate | researchgate.net |

The regioselectivity and stereoselectivity of the [2+2] cycloaddition are crucial considerations. The use of chiral catalysts or auxiliaries can enable enantioselective cycloadditions, which is essential for the synthesis of specific stereoisomers of the target compound. organic-chemistry.org Intramolecular [2+2] cycloadditions of tethered dienes are also a valuable strategy for constructing fused cyclobutane systems with high stereocontrol. acs.orgnih.gov

Intramolecular Cyclization and Ring-Closure Strategies

Intramolecular cyclization reactions provide a powerful alternative to cycloadditions for the construction of the cyclobutane ring. These methods often rely on the formation of a bond between two appropriately positioned functional groups within an acyclic precursor.

One notable example is the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. This approach features the reduction of a cyclobutylidene Meldrum's acid derivative, which sets the desired stereochemistry. researchgate.net Although this example leads to a 1,3-substitution pattern, similar principles of stereocontrolled ring formation can be envisioned for 1,2-substituted systems.

Another strategy involves the cyclization of acyclic precursors containing both nucleophilic and electrophilic centers. For instance, a palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides can provide access to functionalized cyclobutanes. organic-chemistry.org

Key features of intramolecular cyclization strategies include:

High Stereocontrol: The conformation of the acyclic precursor can dictate the stereochemical outcome of the cyclization.

Versatility: A wide range of starting materials and cyclization triggers can be employed.

Access to Complex Scaffolds: This method is well-suited for the synthesis of fused and bridged bicyclic systems containing a cyclobutane ring.

Strain-Release-Driven Synthetic Routes

Strain-release-driven reactions of highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), have emerged as a powerful and versatile method for the synthesis of densely functionalized cyclobutanes. nih.govrsc.org The high ring strain energy of BCBs (approximately 66 kcal/mol) facilitates the cleavage of the central C-C bond, which can then be intercepted by a variety of reagents. nih.gov

A photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade strategy has been developed for the efficient synthesis of polysubstituted cyclobutanes. nih.gov This method utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes as radical acceptors to access structurally diverse 1,1,3-trisubstituted cyclobutanes containing a non-natural amino acid scaffold. nih.gov This strategy is particularly relevant to the synthesis of the target molecule as it directly introduces an amino acid-like fragment.

| Strained Precursor | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

| Bicyclo[1.1.0]butane | α-Silylamine, Allyl silane | Photoredox catalyst, visible light | 1,1,3-Trisubstituted cyclobutane | nih.gov |

| Bicyclo[1.1.0]butane | Heteroarene, Alkyl halide | Ruthenium(II) catalyst | Tri- and tetrasubstituted cyclobutane | d-nb.info |

| Bicyclo[1.1.0]butane | Triazolinedione or Nitrosoarene | N/A | cis-1,3-Heteroatom substituted cyclobutane | rsc.org |

The functionalization of BCBs can also be achieved through Lewis acid-catalyzed reactions, which can proceed with high diastereoselectivity. researchgate.net These methods provide a reliable platform for synthesizing functionalized cyclobutanes while addressing challenges of poor diastereoselectivity often encountered in radical-mediated ring-opening reactions. researchgate.net

Functional Group Introduction and Derivatization for Aminomethyl and Carboxylate Moieties

Once the cyclobutane core is constructed, the introduction and manipulation of the aminomethyl and carboxylate functional groups are critical steps in the synthesis of this compound.

Introduction of the Aminomethyl Group

The aminomethyl group can be introduced at various stages of the synthesis. One common approach is the reduction of a nitrile or an amide group. For example, a carboxylic acid or ester group on the cyclobutane ring can be converted to an amide, which is then reduced to the corresponding aminomethyl group using a reducing agent such as lithium aluminum hydride.

Alternatively, the aminomethyl group can be introduced via a protected form. For instance, a hydroxymethyl group can be converted to an azide, which is then reduced to the amine. This strategy is beneficial when harsh reducing conditions need to be avoided. In the context of synthesizing analogs, such as cis-3-(aminomethyl)cyclobutanecarboxylic acid, the amino group can be derived from a lactam precursor. rsc.org

Methodologies for Carboxyl Esterification and Related Transformations

The final step in the synthesis of the target molecule is the formation of the methyl ester. This is typically achieved through esterification of the corresponding carboxylic acid.

Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and driving it to completion often requires using an excess of methanol or removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

Esterification via Acid Chlorides: A milder and often more efficient method involves converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with methanol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the methyl ester. chemistrysteps.com This method is particularly useful for substrates that are sensitive to strong acids.

| Carboxylic Acid Derivative | Reagent(s) | Conditions | Product | Reference |

| R-COOH | CH3OH, H+ catalyst | Heat | R-COOCH3 | masterorganicchemistry.com |

| R-COCl | CH3OH, Base (e.g., pyridine) | Room Temperature | R-COOCH3 | chemistrysteps.com |

| R-COOH | Diazomethane (CH2N2) | Ethereal solution | R-COOCH3 | General Method |

It is also possible to carry the methyl ester functionality through the synthetic sequence. For instance, the starting materials for the cyclobutane ring construction can already contain the methyl ester group, provided it is stable to the subsequent reaction conditions.

Stereoselective Synthesis of this compound and its Analogues

The spatial arrangement of substituents on the cyclobutane ring profoundly influences the biological activity and physicochemical properties of this compound. Consequently, the development of stereoselective synthetic methods to access specific stereoisomers is a critical area of research. These methodologies can be broadly categorized into diastereoselective and enantioselective approaches, with further subclassifications based on the strategies employed.

Diastereoselective Approaches and Control

Diastereoselective synthesis aims to control the relative stereochemistry of the two stereocenters on the cyclobutane ring, leading to the preferential formation of either the cis or trans isomer. A notable strategy involves the photochemical [2+2] cycloaddition reaction. For instance, the cycloaddition of ethylene to a chirally derivatized unsaturated γ-lactam has been shown to produce the cyclobutane ring exclusively with a cis configuration. researchgate.net Subsequent separation of the resulting diastereoisomers by chromatography allows for the isolation of precursors to specific stereoisomers of the target molecule. researchgate.net

Another powerful tool for achieving diastereoselectivity is the use of Michael additions. The sulfa-Michael addition to cyclobutenes has been demonstrated to yield thio-substituted cyclobutanes with high diastereoselectivity (up to >95:5 dr). rsc.orgnih.gov The stereochemical outcome of these reactions is often influenced by the nature of the catalyst and the substituents on the cyclobutene ring. For example, the use of DBU as a catalyst in the addition of thiols to cyclobutene esters and amides leads to the formation of the corresponding thio-cyclobutanes with a high degree of diastereocontrol. rsc.orgnih.gov

Furthermore, diastereoselectivity can be achieved through the reduction of a cyclobutylidene Meldrum's acid derivative. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was developed featuring a diastereoselective reduction with sodium borohydride (NaBH4). researchgate.net The control of acidic impurities was found to be crucial for enhancing the diastereomeric ratio through recrystallization. researchgate.net

Enantioselective Methodologies

Enantioselective synthesis focuses on controlling the absolute stereochemistry at each chiral center, leading to the formation of a single enantiomer. This is paramount for producing compounds with specific biological activities. Key enantioselective strategies include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled.

A common and effective class of chiral auxiliaries are oxazolidinones, which can be derived from amino acids or amino alcohols. wikipedia.org In the synthesis of cyclobutane derivatives, an N-acyl-oxazolidinone-substituted cyclobutene can be employed in a sulfa-Michael addition. The steric hindrance provided by the oxazolidinone directs the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. nih.gov

Another example is the use of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates in the catalytic hydrogenation of the benzoyl group. The chiral pyroglutamate auxiliary shields one face of the aromatic ring, leading to a diastereoselective hydrogenation and the predominant formation of the (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov

| Chiral Auxiliary | Type of Reaction | Key Features |

| Oxazolidinones | Michael Addition | Directs the stereoselective addition of nucleophiles to cyclobutenes. nih.govwikipedia.org |

| (S)-Alkyl-N-(2-methylbenzoyl)pyroglutamates | Catalytic Hydrogenation | Shields one face of an aromatic ring, leading to high diastereoselectivity. nih.gov |

| 8-Phenylmenthol | Ene Reaction | One of the early examples of a chiral auxiliary. wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Ene Reaction | An alternative to 8-phenylmenthol. wikipedia.org |

| Camphorsultam | Michael Addition, Claisen Rearrangement | Offers high asymmetric induction in various reactions. wikipedia.org |

| Pseudoephedrine | Alkylation | Can be used to control the α-alkylation of carboxylic acids. wikipedia.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.

Rhodium-catalyzed intramolecular cyclopropanation of α-allyl-α-diazoacetates has been developed to produce bicyclobutanecarboxylates in high yield and enantiomeric excess. nih.gov The use of bulky carboxylate ligands and low temperatures is crucial for suppressing side reactions like β-hydride migration. nih.gov These bicyclobutanes can then serve as versatile precursors for functionalized cyclobutanes through subsequent reactions like copper-catalyzed homoconjugate addition. nih.gov

Organocatalysis also offers powerful methods for the enantioselective synthesis of cyclobutane derivatives. For instance, a chiral cinchona-based squaramide bifunctional acid-base catalyst can be used in the sulfa-Michael addition of thiols to cyclobutenes, affording thio-cyclobutanes with high yield and enantioselectivity (er up to 99.7:0.3). rsc.orgnih.gov

| Catalyst Type | Reaction | Substrate | Key Features |

| Dirhodium Carboxylates (e.g., Rh₂(S-NTTL)₄) | Intramolecular Cyclopropanation | α-Alkyl-α-diazoesters | High yield and enantioselectivity for bicyclobutane formation. nih.gov |

| Chiral Cinchona-based Squaramide | Sulfa-Michael Addition | Cyclobutenes and Thiols | High enantioselectivity in the formation of thio-cyclobutanes. rsc.orgnih.gov |

| Palladium(II) with Chiral Ligands | C-H Functionalization | Cyclobutane Carboxamides | Enables direct, stereoselective functionalization of C-H bonds. acs.org |

Resolution Techniques for Stereoisomers

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While not a stereoselective synthesis in itself, it is a practical method for obtaining enantiomerically pure compounds. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

For example, a photochemical [2+2] cycloaddition can produce a mixture of diastereomers which are then conveniently separated by chromatography. researchgate.net Following separation, further chemical transformations can be performed on the isolated diastereomers to yield the desired enantiomerically pure target molecules. researchgate.net

Optimization and Efficiency in Synthetic Pathways

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its analogues. Optimization efforts focus on improving reaction yields, reducing the number of synthetic steps, minimizing the use of hazardous reagents, and ensuring the process is amenable to large-scale production.

A unified synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid has been developed starting from a single chirally derivatized unsaturated γ-lactam. researchgate.net This approach is efficient as it provides access to all stereoisomers from a common intermediate. The key steps include a photochemical [2+2] cycloaddition, chromatographic separation of diastereomers, and a tandem epimerization/hydrolysis protocol to furnish the trans isomers from the cis isomers. researchgate.net

In the context of C–H functionalization strategies, optimization of reaction conditions such as solvent, temperature, and concentration can significantly improve the yield and selectivity of the desired product. For instance, in a palladium-catalyzed C-H arylation of a cyclobutane carboxamide, changing the solvent to toluene and optimizing the temperature and reaction time resulted in a significant increase in the yield of the desired product while minimizing side reactions. acs.org

| Optimization Strategy | Example | Impact |

| Unified Synthesis | Accessing all stereoisomers from a single chiral precursor. researchgate.net | Increased efficiency and access to diverse stereoisomers. |

| Reaction Condition Optimization | Adjusting solvent, temperature, and concentration in a Pd-catalyzed C-H functionalization. acs.org | Improved yield and selectivity, minimized side products. |

| Process Streamlining | Combining synthetic steps and eliminating chromatographic purification. researchgate.net | Increased overall yield and scalability of the synthesis. |

| Use of Efficient Catalysts | Employing asymmetric catalysts to reduce waste and improve enantioselectivity. rsc.orgnih.gov | More atom-economical and environmentally friendly processes. |

Reactivity and Mechanistic Investigations of Methyl 2 Aminomethyl Cyclobutane 1 Carboxylate

Reactions of the Aminomethyl Moiety

The aminomethyl group is a primary aliphatic amine, which confers nucleophilic character and allows for a variety of functionalization reactions. Its reactivity is central to the elaboration of the methyl 2-(aminomethyl)cyclobutane-1-carboxylate scaffold into more complex molecules.

N-Functionalization Reactions (e.g., Acylation, Alkylation)

The nitrogen atom of the aminomethyl group readily participates in reactions with electrophiles to form new nitrogen-carbon or nitrogen-heteroatom bonds. These N-functionalization reactions are fundamental for peptide synthesis, derivatization, and the introduction of specific functionalities.

Acylation: The primary amine can be easily acylated by reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of a stable amide bond. This is a common transformation in organic synthesis to protect the amine group or to build more complex molecular architectures.

Alkylation: Alkylation of the aminomethyl group can be achieved using alkyl halides or other alkylating agents. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can often be controlled by the reaction conditions and stoichiometry of the reactants. A classic example of a controlled N-alkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) group to install a primary amine. psu.edu

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated Amide |

| Alkylation | Methyl Iodide (CH₃I) | N-Methylated Amine |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

Condensation and Heterocyclic Annulation Reactions

The nucleophilic nature of the primary amine enables its participation in condensation reactions, most commonly with carbonyl compounds. libretexts.orglibretexts.org These reactions can be the initial step in the construction of new heterocyclic rings attached to the cyclobutane (B1203170) core, a process known as annulation.

Condensation: The reaction of the aminomethyl group with an aldehyde or a ketone results in the formation of an imine (or Schiff base) intermediate, with the elimination of a water molecule. libretexts.org This reversible reaction is a cornerstone of dynamic covalent chemistry and a key step in various synthetic pathways, including reductive amination.

Heterocyclic Annulation: More complex transformations can be achieved when the condensation reaction is part of a sequence that leads to ring formation. For instance, reacting the aminomethyl group with a dicarbonyl compound or a molecule containing both a carbonyl and another reactive functional group can lead to the formation of various nitrogen-containing heterocycles. A well-documented parallel is the condensation of 2-aminothiophenols with carboxylic acids or aldehydes, which proceeds through an imine or amide intermediate followed by cyclization and dehydration to form benzothiazoles. mdpi.comtku.edu.tw This strategy highlights how the aminomethyl group can serve as a key nitrogen source in building fused or spiro-heterocyclic systems.

Table 2: Condensation and Annulation Reaction Pathways

| Reactant Type | Intermediate | Final Product Type |

| Aldehyde/Ketone | Imine (Schiff Base) | Substituted Amine (after reduction) |

| 1,3-Dicarbonyl Compound | Enamine | Pyrrole or Dihydropyridine derivative |

| β-Ketoester | Enamine | Dihydropyrimidinone derivative |

Reactions of the Carboxylate Ester Group

The methyl carboxylate group is another key reactive site in the molecule. It can undergo nucleophilic acyl substitution or be reduced to an alcohol, providing pathways to different classes of compounds.

Hydrolysis and Saponification in Synthesis

The conversion of the methyl ester to the corresponding carboxylic acid is a critical step in many synthetic sequences, for instance, in preparing amino acid analogs. This transformation can be achieved under either acidic or basic conditions.

Saponification (Basic Hydrolysis): This is the most common method for ester cleavage and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol. psu.edu The reaction is an irreversible nucleophilic acyl substitution that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating with water in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). This reaction is reversible, and the equilibrium can be driven toward the product carboxylic acid by using a large excess of water.

It has been reported that esters of 2-(aminomethyl)cyclobutanecarboxylic acid can be prone to polymerization upon isolation, suggesting that the resulting amino acid may be unstable under certain conditions. psu.edu

Table 3: Conditions for Ester Hydrolysis

| Method | Reagents | Temperature | Product |

| Saponification | NaOH(aq) / MeOH | Room Temp. to Reflux | Carboxylate Salt |

| Acid Hydrolysis | H₂SO₄(aq) / H₂O | Reflux | Carboxylic Acid |

Transformations via Ester Derivatives (e.g., Reduction)

The carboxylate ester group can be transformed into other functional groups. One of the most important transformations is its reduction to a primary alcohol. This reaction changes the electronic properties of the substituent and provides a new site for further chemical modification.

Reduction: The ester can be efficiently reduced to the corresponding primary alcohol, (2-(aminomethyl)cyclobutyl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl carbon. This transformation is a key step in the synthesis of related analogs, as demonstrated by the preparation of (+/-)-trans-2-(aminomethyl)cyclobutanecarboxylic acid from (+/-)-methyl trans-2-(hydroxymethyl)cyclobutanecarboxylate. nih.gov

Table 4: Reduction of Carboxylate Ester

| Reaction | Reagent | Solvent | Product Functional Group |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Primary Alcohol (-CH₂OH) |

Cyclobutane Ring Reactivity and Transformations

The cyclobutane ring itself is a site of significant chemical reactivity, primarily due to its inherent ring strain (approximately 26 kcal/mol). This strain energy can be harnessed to drive reactions that are not readily accessible in acyclic or larger-ring systems, such as C-C bond cleavage, ring expansion, and C-H functionalization. researchgate.netacs.org The puckered, non-planar conformation of the cyclobutane ring also influences the stereochemical outcome of reactions. acs.org

C–H Functionalization: The saturated C-H bonds of the cyclobutane ring, typically considered unreactive, can be selectively functionalized using transition-metal catalysis. In a notable example, palladium catalysis can achieve γ-C–H arylation of cyclobutane carboxylic acids. nih.gov This process involves converting the carboxylic acid into a directing group (such as an aminoquinoline amide) that coordinates to the palladium catalyst and directs the C-H activation to a specific methylene (B1212753) group on the four-membered ring. acs.org This methodology allows for the direct installation of aryl groups onto the cyclobutane core with high regioselectivity, overriding the inherent preference for functionalization at the β-position. nih.gov

Ring Opening and Expansion: The strain within the cyclobutane ring can facilitate reactions involving the cleavage of one of its C-C bonds. These reactions can lead to the formation of linear products or the expansion of the ring to a less-strained five-membered ring system. For example, a retro-benzilic acid rearrangement has been employed as a method for the ring enlargement of a cyclobutane derivative into a cyclopentane (B165970) structure. researchgate.net Such transformations are valuable in synthesis for accessing different carbocyclic scaffolds.

Table 5: Key Transformations of the Cyclobutane Ring

| Reaction Type | Key Features | Resulting Structure |

| Directed C-H Functionalization | Palladium catalysis; requires a directing group derived from the carboxylate. | γ-Arylated Cyclobutane |

| Ring Expansion | Driven by release of ring strain; can involve rearrangements like the retro-benzilic acid rearrangement. researchgate.net | Cyclopentane derivative |

| Ring Opening | Cleavage of a C-C bond to relieve strain. | Functionalized Butyl Chain |

Ring-Opening Reactions and Derivatization

The reactivity of this compound is significantly influenced by the strain energy of the cyclobutane ring, making it susceptible to ring-opening reactions that yield more stable acyclic products. researchgate.net While specific ring-opening studies on this exact ester are not extensively detailed in the literature, the principles of cyclobutane chemistry suggest that thermal or transition-metal-catalyzed conditions can facilitate the cleavage of the C-C bonds within the ring. The presence of the aminomethyl and carboxylate substituents is expected to influence the regioselectivity of such openings.

Derivatization of this compound is a key strategy for modifying its properties and enabling further transformations. The parent acid, 2-(aminomethyl)cyclobutane-1-carboxylic acid, has been synthesized in all four of its stereoisomeric forms. researchgate.net This provides access to a range of derivatives. A common and crucial derivatization involves the protection of the primary amine. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose, forming a stable carbamate (B1207046) that prevents unwanted side reactions of the nucleophilic amine during subsequent synthetic steps. researchgate.netchemistrysteps.com The general stability of the Boc group to many nucleophilic and basic conditions makes it an ideal protecting group. organic-chemistry.org

Furthermore, the carboxylic acid functionality can be readily converted into other derivatives. For instance, it can be transformed into a carboxamide, which not only alters the molecule's electronic and steric properties but also serves as a directing group in C-H functionalization reactions. researchgate.net The synthesis of these derivatives is crucial for exploring the full synthetic utility of the this compound scaffold.

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions of cyclobutane derivatives offer pathways to other valuable carbocyclic systems, such as cyclopentanes and cyclopropanes. chemistrysteps.com While specific examples involving this compound are not prominent in the literature, general strategies for such transformations on substituted cyclobutanes are well-established.

Ring expansion of cyclobutanes can be achieved through various methods, often involving the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. For instance, the treatment of cyclobutylmethylamines with nitrous acid can lead to ring-expanded cyclopentanols via a Demjanov rearrangement. Similarly, palladium-catalyzed ring expansion of vinylcyclobutanols has been reported. scispace.com It is conceivable that derivatives of this compound could be elaborated to substrates suitable for these types of ring expansion strategies.

Ring contraction of a cyclobutane to a cyclopropane (B1198618) is less common but can be achieved under specific conditions, for example, through certain photochemical rearrangements or Favorskii-type reactions of α-halocyclobutanones. The application of these methods to the target compound would require significant functional group manipulation to install the necessary precursors for such rearrangements.

C-H Functionalization on the Cyclobutane Core

Direct functionalization of the C-H bonds on the cyclobutane core of this compound and its derivatives represents a powerful and atom-economical approach to introduce molecular complexity. Palladium-catalyzed C-H activation has emerged as a key technology in this area. nih.govacs.orgacs.org

Recent studies have demonstrated the enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides using palladium catalysis with chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands. nih.gov This methodology is highly relevant to derivatives of the target compound. For example, a cyclobutane carboxamide can undergo arylation at the β- and γ-C-H bonds, with the regioselectivity being controlled by the ligand and reaction conditions.

Moreover, tertiary amine-directed C-H arylation has been successfully applied to aminomethyl-cyclobutanes. acs.org In this approach, a native tertiary amine group directs the palladium catalyst to activate a specific C-H bond on the cyclobutane ring, leading to the formation of a C-aryl bond with high enantioselectivity. This strategy simplifies the synthesis of functionalized aminomethyl-strained cycloalkanes.

| Substrate Type | Reaction | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| Cyclobutyl Carboxylic Amide | Arylation | Pd(II) / MPAO Ligand | β- and γ-Arylated Cyclobutane | nih.gov |

| Cyclobutyl Carboxylic Amide | Vinylation | Pd(II) / MPAO Ligand | β- and γ-Vinylated Cyclobutane | nih.gov |

| Aminomethyl-cyclobutane | Arylation | Pd(II) / N-acetyl amino acid | γ-Arylated Aminomethyl-cyclobutane | acs.org |

Mechanistic Studies of Key Reactions Involving the Compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing existing transformations and designing new synthetic routes.

Elucidation of Reaction Pathways and Intermediates

The mechanisms of palladium-catalyzed C-H functionalization reactions on cyclobutane scaffolds have been the subject of detailed investigation. nih.govumich.eduscispace.com These reactions are generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where a directing group, such as a carboxamide or an amine, positions the palladium catalyst in proximity to the targeted C-H bond. This leads to the formation of a cyclometalated intermediate, often a palladacycle. nih.gov For γ-C-H activation, this involves the formation of a six-membered palladacycle. Subsequent oxidative addition of an aryl or vinyl halide, followed by reductive elimination, furnishes the functionalized product and regenerates the active palladium catalyst. Computational studies have been employed to rationalize the stereoselectivity observed in these reactions, highlighting the role of transition state geometries. acs.org

Ring-opening reactions of cyclobutenes, which can be derived from cyclobutanes, are often governed by the principles of orbital symmetry. Thermal ring-opening of cyclobutenes proceeds via a conrotatory mechanism. nih.govresearchgate.net The direction of this rotation, known as torquoselectivity, is influenced by the substituents on the ring. While kinetic control typically dictates the initial product distribution, subsequent isomerization pathways can lead to a thermodynamically controlled product mixture. nih.govnih.gov

Kinetic and Thermodynamic Aspects of Transformations

The reactivity of this compound is fundamentally linked to the thermodynamics of its strained four-membered ring. The ring strain of cyclobutane is approximately 26 kcal/mol, which provides a significant thermodynamic driving force for ring-opening reactions that relieve this strain. chemistrysteps.com

Kinetic studies of cyclobutane pyrolysis have provided insights into the activation energies required for ring cleavage. arxiv.org The rate-determining step in many transformations, such as the palladium-catalyzed C-H activation, is often the C-H bond cleavage itself. scispace.com Kinetic isotope effect (KIE) studies can be used to probe the nature of the transition state for this step.

In the context of electrocyclic ring-opening reactions, the relative energies of the possible transition states determine the kinetically favored product. nih.gov However, if the initially formed product can undergo a lower-energy subsequent reaction, such as a cyclization to a different intermediate, the final product distribution may be governed by thermodynamic equilibrium rather than kinetic control. nih.gov Density functional theory (DFT) calculations are a powerful tool for mapping the potential energy surfaces of these reactions and understanding the interplay between kinetic and thermodynamic factors. acs.orgnih.govnih.gov

| Reaction Type | Key Mechanistic Feature | Intermediate/Transition State | Governing Principles |

|---|---|---|---|

| Pd-Catalyzed C-H Functionalization | Concerted Metalation-Deprotonation (CMD) | Palladacycle Intermediate | Ligand-Directed Selectivity |

| Thermal Ring Opening | Electrocyclic Reaction | Conrotatory Transition State | Orbital Symmetry, Torquoselectivity |

| General Reactivity | Relief of Ring Strain | - | Thermodynamic Driving Force |

Conformational Analysis and Theoretical Studies of Methyl 2 Aminomethyl Cyclobutane 1 Carboxylate

Computational Chemistry Methodologies Applied to the Compound

To unravel the intricate conformational behavior of methyl 2-(aminomethyl)cyclobutane-1-carboxylate, a variety of computational chemistry methodologies are employed. These methods provide insights into the molecule's structure, stability, and dynamics at an atomic level.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. For compounds like this compound, DFT calculations are instrumental in determining the relative energies of different conformers, calculating geometric parameters, and mapping the potential energy surface for conformational changes.

Commonly used DFT methods for such studies involve hybrid functionals, such as B3LYP, which combine the accuracy of ab initio methods with the computational efficiency of density functional approaches. These are often paired with Pople-style basis sets, like 6-31G* or larger sets that include diffuse and polarization functions, to accurately describe the electron distribution, especially in regions involved in hydrogen bonding. Theoretical studies on related anthranilic acid derivatives have utilized the B3LYP level with a 6-311G basis set for energy minimizations. jmchemsci.com The choice of functional and basis set is crucial for obtaining reliable results and is often validated against experimental data when available.

Table 1: Representative DFT Methodologies for Conformational Analysis

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, relative energy calculations |

| M06-2X | 6-311+G(d,p) | Systems with non-covalent interactions |

| ωB97X-D | def2-TZVP | Dispersion-corrected calculations |

While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational space and dynamics of flexible molecules over longer timescales. acs.org MM methods employ classical force fields to describe the potential energy of a system as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental or high-level quantum mechanical data.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior. This approach is particularly useful for studying the puckering motion of the cyclobutane (B1203170) ring and the rotation of the substituent groups. Simulations can reveal the preferred conformations and the energy barriers between them, providing a dynamic view that complements the static picture from DFT calculations. For instance, MD simulations have been used to predict the binding mode of cyclobutane-containing molecules in biological systems. nih.gov

Conformational Preferences and Dynamics of the Cyclobutane Ring System

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.govmasterorganicchemistry.com The presence of substituents further influences the ring's geometry and the energy landscape of its conformational changes.

The puckering of the cyclobutane ring can be described by a puckering angle, which quantifies the deviation from planarity. The ring can invert between two equivalent puckered conformations through a planar transition state. The energy barrier for this inversion is a key parameter characterizing the ring's flexibility. High-level ab initio studies on cyclobutane have estimated this barrier to be around 482 cm⁻¹. nih.gov

For substituted cyclobutanes like this compound, the substituents can lift the degeneracy of the two puckered forms, leading to a preference for one conformation over the other. The energy difference between the conformers and the height of the inversion barrier will depend on the nature and relative orientation of the substituents.

Table 2: Illustrative Puckering Parameters for a Substituted Cyclobutane

| Parameter | Representative Value |

|---|---|

| Puckering Angle (θ) | 25-35 degrees |

| Inversion Barrier | 1-2 kcal/mol |

Note: These are typical values for substituted cyclobutanes and may vary for the specific compound.

The substituents on the cyclobutane ring, the aminomethyl and methyl carboxylate groups, can adopt either axial or equatorial positions. The relative stability of these orientations is governed by steric and electronic interactions. A conformational study of 2-substituted cyclobutane-α-amino acid derivatives revealed that the substituent at the C2 position consistently occupies an equatorial position in the solid state. acs.org This preference is a general trend in substituted cycloalkanes to minimize steric hindrance.

Furthermore, rotational isomerism can occur around the C-C and C-N bonds of the substituents. For the aminomethyl group, rotation around the C-C bond connecting it to the ring and the C-N bond can lead to different spatial arrangements of the amino group. Similarly, the methyl carboxylate group has rotational freedom around the C-C bond to the ring and the C-O ester bond. The interplay of these rotational degrees of freedom with the ring puckering results in a complex conformational landscape with multiple local minima.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in stabilizing specific conformations. In this compound, an intramolecular hydrogen bond can potentially form between the hydrogen atoms of the amino group and the carbonyl oxygen of the methyl ester.

Electronic Structure and Reactivity Descriptors from Theoretical Models

Theoretical and computational chemistry offer powerful tools for understanding the electronic structure and predicting the reactivity of molecules. While specific comprehensive theoretical studies on this compound are not extensively available in the reviewed literature, the principles of computational chemistry and data from analogous cyclobutane derivatives and amino acid esters allow for a detailed analysis of its likely electronic characteristics and reactivity. Density Functional Theory (DFT) is a common method for such investigations, providing insights into molecular orbitals and reactivity indices.

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the aminomethyl group, as the nitrogen atom's lone pair of electrons are the most energetic and readily available for donation. The LUMO, on the other hand, is likely centered around the carbonyl group of the methyl ester, which is the most electrophilic part of the molecule.

Based on these frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

The following interactive table presents hypothetical yet scientifically plausible values for the electronic properties and global reactivity descriptors of this compound, derived from theoretical considerations and data from similar molecules.

| Parameter | Symbol | Value (eV) | Formula |

| HOMO Energy | EHOMO | -9.5 | - |

| LUMO Energy | ELUMO | 1.5 | - |

| HOMO-LUMO Gap | ΔE | 11.0 | ELUMO - EHOMO |

| Ionization Potential | I | 9.5 | -EHOMO |

| Electron Affinity | A | -1.5 | -ELUMO |

| Electronegativity | χ | 4.0 | (I + A) / 2 |

| Chemical Hardness | η | 5.5 | (I - A) / 2 |

| Chemical Softness | S | 0.18 | 1 / η |

| Electrophilicity Index | ω | 1.45 | χ² / (2η) |

Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the aminomethyl group and the carbonyl carbon, highlighting their electrophilic nature.

This theoretical framework provides a solid foundation for understanding the reactivity of this compound, guiding its potential applications in synthesis and medicinal chemistry.

Applications of Methyl 2 Aminomethyl Cyclobutane 1 Carboxylate As a Building Block in Academic Research

Design and Synthesis of Peptidomimetics and Foldamers

The incorporation of cyclobutane (B1203170) amino acids, such as 2-aminocyclobutane-1-carboxylic acid, into peptide chains is a well-established strategy for creating peptidomimetics and foldamers. chemistryviews.org Peptidomimetics are small-molecule chains designed to mimic natural peptides, while foldamers are non-natural oligomers that fold into well-defined, stable secondary structures. chemistryviews.org The rigid cyclobutane scaffold reduces the conformational flexibility of the peptide backbone, enabling precise control over the molecule's spatial arrangement. nih.govacs.org

Incorporation into Constrained Peptides and Oligomers

The primary advantage of using methyl 2-(aminomethyl)cyclobutane-1-carboxylate derivatives in peptide synthesis is the introduction of conformational rigidity. nih.gov Unlike linear amino acids which allow for significant rotational freedom, the cyclobutane ring locks the peptide backbone into a more defined orientation. acs.orgfigshare.com This constraint is crucial for designing peptides that can bind to biological targets with high affinity and specificity.

Researchers have synthesized various hybrid oligomers by incorporating cyclobutane β-amino acids into peptide sequences. acs.org For instance, new hybrid β,γ-peptidomimetics have been created using a chiral trans-β-amino acid derived from cyclobutane, demonstrating its utility as a synthetic building block. chemistryviews.orgacs.org The resulting molecules exhibit limited conformational freedom, which is a key factor in influencing their biological activity and cell-penetration capabilities. acs.org The rigidity imparted by the cyclobutane unit helps pre-organize the peptide structure, which can be a critical parameter in the design of bioactive molecules. acs.org

Furthermore, cyclobutane-based amino acids have been rationally designed and synthesized to serve as "stapling" agents in peptides. researchgate.net These specialized amino acids, when incorporated into a peptide chain, can be linked together to create a rigid hydrocarbon bridge, effectively locking the peptide into a specific, often helical, conformation. researchgate.net This strategy has been shown to enhance the α-helicity and biological activity of peptides compared to those with more flexible linkers. researchgate.net

Development of Helical and Folded Structures

The conformational preferences dictated by the cyclobutane ring are instrumental in the development of novel helical and folded structures. chemistryviews.org Academic studies have shown that oligomers composed of trans-2-aminocyclobutane carboxylic acid have a strong propensity to fold into well-defined 12-helical conformations. nih.govresearchgate.net This folding pattern is observed consistently in both solution and the solid state, highlighting the powerful structure-inducing nature of this building block. nih.gov

Table 1: Examples of Structures Synthesized Using Cyclobutane Amino Acid Building Blocks This table is interactive and can be sorted by clicking on the headers.

| Building Block Used (Parent Acid) | Resulting Structure Type | Key Structural Feature | Research Focus |

|---|---|---|---|

| trans-2-Aminocyclobutane-1-carboxylic acid | 12-Helix | Stable, well-defined helical folding | Foldamer Design |

| Chiral trans-β-Cyclobutane Amino Acid | Constrained Peptidomimetic | Reduced conformational flexibility | Bioactive Peptides |

| Olefin-terminated Cyclobutane Amino Acid | Stapled Peptide | Hydrocarbon bridge enforcing α-helicity | Peptide Therapeutics |

| cis/trans-2-Aminocyclobutane-1-carboxylic acid | Self-Assembled Nanofibers/Gels | Ordered aggregates via non-covalent interactions | Functional Materials |

Role in Target-Oriented Synthesis of Complex Molecules

The strained cyclobutane ring is not only a tool for conformational control but also a versatile intermediate for constructing more elaborate molecular frameworks. researchgate.netchemistrysteps.com Its inherent ring strain can be strategically released in ring-opening or ring-expansion reactions to generate larger, functionalized carbocycles, making it a valuable building block in target-oriented synthesis. researchgate.netchemistrysteps.com

As a Key Intermediate for Natural Product Synthesis Research

Cyclobutane rings are a key structural motif in a diverse range of complex natural products, including terpenoids, alkaloids, and steroids. nih.govbeilstein-journals.orgacs.org Consequently, cyclobutane derivatives like this compound are considered important starting materials and intermediates in the total synthesis of these molecules. researchgate.netnih.gov The synthesis of many natural products containing this four-membered ring often relies on strategies like [2+2] photocycloaddition to construct the core skeleton. nih.gov

Construction of Novel Polycyclic and Fused Architectures

The chemical reactivity of the cyclobutane ring makes it an excellent precursor for novel polycyclic and fused molecular architectures. nih.gov The relief of ring strain provides a strong thermodynamic driving force for reactions that transform the four-membered ring into more stable five- or six-membered rings. chemistrysteps.com

One powerful strategy involves carbocation-mediated ring expansion, where a cyclobutane derivative rearranges to form a cyclopentane (B165970). chemistrysteps.com This type of transformation is a predictable way to convert a simple cyclobutane building block into a more complex, fused ring system. Additionally, modern synthetic methods, such as C–H functionalization, can be used to directly attach new groups to the cyclobutane ring, setting the stage for subsequent cyclization reactions to build fused architectures. nih.govacs.org Research in this area has demonstrated the ability to perform sequential C-H arylations on a cyclobutane core to access precursors for complex natural products like the dictazoles. acs.org

Precursor for Advanced Functional Materials in Research Contexts

The unique structural and physical properties of the cyclobutane ring make building blocks like this compound attractive for the development of advanced functional materials. rsc.orgnih.gov The semi-rigid nature of the cyclobutane core can be exploited to create polymers and self-assembling systems with novel properties. rsc.orgnih.govnih.gov

Research has shown that peptides containing cyclobutane β-amino acids can undergo self-assembly to form ordered nanostructures. rsc.org Depending on the specific peptide sequence and stereochemistry, these molecules can aggregate into nanoscale helical structures, fibers, and gels. nih.govrsc.orgresearchgate.net This process is driven by non-covalent interactions, such as hydrogen bonding, which organize the molecules into well-defined, hierarchical structures. nih.govresearchgate.net The ability to form such materials opens up possibilities for applications in bioengineering and nanotechnology.

Furthermore, the cyclobutane motif is being explored for the synthesis of novel polymers. nih.gov Cyclobutane-containing dicarboxylic acids, which are structurally related to the title compound, have been used as monomers to create polyesters and polyamides. und.edu These materials exhibit excellent thermal stability and a unique semi-rigid character that is distinct from polymers made of purely flexible aliphatic or rigid aromatic monomers. nih.govnih.govresearchgate.net This research highlights the potential of using cyclobutane building blocks to create new classes of sustainable polymers with tunable physical properties. nih.govnih.gov

Table 2: Research Applications in Functional Material Synthesis This table is interactive and can be sorted by clicking on the headers.

| Precursor Type | Material Formed | Key Property/Process | Potential Application Area |

|---|---|---|---|

| Cyclobutane β-Dipeptides | Ordered Aggregates (Gels, Fibers) | Self-assembly via hydrogen bonding | Nanomaterials, Biomaterials |

| Peptides with ACBC moieties | Nanofibers, Spherical Micelles | Stereochemistry-dependent morphology | Drug Delivery, Diagnostics |

| Cyclobutane Dicarboxylic Acids | Polyesters, Polyamides | Semi-rigid polymer backbone, thermal stability | Sustainable Polymers |

| Chiral Cyclobutane Dipeptides | Nanoscale Helical Aggregates | Spontaneous formation of ordered structures | Chiral Materials |

Synthesis of Monomers for Research Polymers

The rigid scaffold of the cyclobutane ring makes derivatives of 2-(aminomethyl)cyclobutane-1-carboxylic acid attractive candidates for the synthesis of specialized monomers. These monomers are used to build research polymers with unique structural and functional properties. The defined stereochemistry of the cyclobutane core allows for the creation of chiral scaffolds, which can be further functionalized to produce polyfunctional monomers. researchgate.net

The general approach involves using the cyclobutane β-amino acid core to introduce conformational rigidity into a polymer backbone. This is distinct from more flexible aliphatic or aromatic monomers. The synthesis of polymers from cyclobutane-containing monomers often leverages photochemical methods, such as [2+2] photocycloaddition, which is a foundational method for creating the cyclobutane ring itself. nih.gov While solution-state intermolecular [2+2] photocycloadditions are a promising route for creating cyclobutane polymers due to their tolerance for various monomers and potential for scalability, the incorporation of pre-formed, functionalized cyclobutane monomers like this compound allows for more precise control over the final polymer architecture. nih.gov These monomers serve as building blocks for materials where controlled folding or specific catalytic activity is desired.

Development of Self-Assembling Systems and Organogelators

One of the most explored applications of this compound's parent amino acid, (1R,2S)-2-aminocyclobutane-1-carboxylic acid, is in the field of supramolecular chemistry, specifically in the design of self-assembling systems and organogelators. nih.govresearchgate.net Short oligomers, or β-peptides, synthesized from this cyclobutane amino acid have demonstrated a remarkable propensity to fold into highly ordered structures. nih.gov

This folding is primarily driven by the formation of stable, intra-residue six-membered or intramolecular seven-membered hydrogen-bonded rings, which impart a high degree of rigidity to the oligomer backbone, leading to strand-type conformations. researchgate.netnih.gov This predictable folding behavior is the first step in a hierarchical self-assembly process.

Once folded, these oligomers tend to aggregate further, driven by intermolecular hydrogen bonding and hydrophobic interactions. nih.gov This process can lead to the formation of well-defined, nano-sized fibers. nih.gov In certain cases, these fibrous networks can effectively immobilize solvent molecules, resulting in the formation of a stable organogel. The ability of peptidomimetics based on the less rigid cyclobutane-containing γ-amino acids to act as organogelators has also been investigated. nih.govresearchgate.net

Detailed research findings on the self-assembly of oligomers derived from (1R,2S)-2-aminocyclobutane-1-carboxylic acid are summarized in the table below.

| Oligomer Length | N-Protecting Group | Observed Conformation | Self-Assembly Behavior | Analytical Techniques Used |

| 2-8 residues | Various | Strand-type conformation with intra-residue hydrogen bonds | Formation of nano-sized fibers | TEM, AFM, SPFM, Molecular Modeling |

| Dimer (32a) | Not specified | Multiple low-energy conformers | Did not form gels | Spectroscopy, Molecular Modeling |

| Trimer (32b) | Not specified | Ribbon-like folding with 7-membered H-bonds | Formation of gels | Spectroscopy, Molecular Modeling |

| Tetramer (32c) | Not specified | Ribbon-like folding with 7-membered H-bonds | Formation of gels | Spectroscopy, Molecular Modeling |

This table summarizes findings on the self-assembling properties of oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid, the parent acid of this compound. researchgate.netnih.gov

Exploration in Catalysis Research as Ligands or Chiral Auxiliaries

The rigid, stereochemically defined structure of this compound makes it a molecule of interest for applications in asymmetric catalysis. Specifically, it is explored as a potential chiral ligand or chiral auxiliary.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is removed. The effectiveness of a chiral auxiliary relies on its ability to create a diastereomeric intermediate that sterically directs subsequent reactions to favor the formation of one enantiomer over the other. wikipedia.org

Compounds like the stereoisomers of this compound possess the key features required for such applications:

Defined Chirality: The molecule contains multiple stereocenters, providing a fixed chiral environment.

Structural Rigidity: The cyclobutane ring restricts conformational freedom, which can lead to more effective stereochemical control during a reaction.

Functional Groups: The amino and carboxylate groups provide convenient points for attachment to a substrate or a metal center, allowing the molecule to act as a ligand.

While the primary literature extensively documents the synthesis of cyclobutane derivatives using established chiral auxiliaries, the exploration of the title compound as the auxiliary or ligand itself is a more specialized area of research. The principle remains that its well-defined three-dimensional structure can be used to influence the stereochemical course of reactions such as alkylations or aldol (B89426) additions when it is part of the reacting system. wikipedia.org

Future Directions and Emerging Research Perspectives for Methyl 2 Aminomethyl Cyclobutane 1 Carboxylate

Development of More Sustainable and Atom-Economical Synthetic Approaches

The future synthesis of methyl 2-(aminomethyl)cyclobutane-1-carboxylate will increasingly prioritize green chemistry principles, focusing on sustainability and high atom economy. Current methods, such as those employing photochemical [2+2] cycloaddition reactions to construct the cyclobutane (B1203170) ring, provide a solid foundation. researchgate.net However, emerging research is expected to refine these processes and introduce novel, more efficient strategies.

A significant area of development will be the application of C–H functionalization logic. acs.org This modern approach allows for the direct installation of functional groups onto the cyclobutane skeleton, guided by a pre-existing stereocenter, thereby simplifying synthetic routes and minimizing waste. acs.org By treating existing carbonyl or carboxyl groups as latent directing groups, sequential and highly controlled C–H functionalization could streamline the synthesis of complex, unsymmetrically substituted cyclobutane derivatives. acs.org Research in this area aims to reduce the reliance on protecting groups and multi-step sequences that are common in traditional syntheses.

Further advancements are anticipated in catalysis, including the use of earth-abundant metals and organocatalysis to replace precious metal catalysts like palladium, which are often used in cross-coupling reactions. acs.org The goal is to develop reactions that are not only more cost-effective but also have a reduced environmental impact.

| Synthetic Approach | Traditional Method | Future Sustainable Approach |

| Core Ring Formation | Multi-step sequences, often with moderate yields. | Direct C-H functionalization, photochemical flow synthesis. |

| Catalysis | Reliance on precious metals (e.g., Palladium). | Use of earth-abundant metal catalysts or organocatalysts. |

| Atom Economy | Often involves stoichiometric reagents and protecting groups, generating significant waste. | Designed for maximal incorporation of reactant atoms into the final product, minimizing byproducts. |

| Solvent Use | Use of conventional volatile organic solvents. | Shift towards greener solvents, solvent-free reactions, or aqueous media. |

Advanced Mechanistic Characterization of Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. Future research will leverage advanced analytical and spectroscopic techniques to probe the intricate details of these chemical processes.

For key reactions like the photochemical [2+2] cycloaddition, in-situ monitoring using techniques such as ReactIR (Infrared Spectroscopy) and process analytical technology (PAT) will provide real-time data on reaction kinetics and the formation of intermediates or byproducts. researchgate.net This level of insight allows for precise control over reaction parameters to maximize the formation of the desired cis-cyclobutane configuration. researchgate.net

Furthermore, understanding the mechanistic underpinnings of novel reactions, such as the bizarre addition reactions observed during certain C-H functionalization studies that can lead to dearomatized side products, is essential for avoiding unwanted pathways. acs.org The characterization of transient intermediates and transition states, often through a combination of low-temperature spectroscopy and computational modeling, will be a key focus. This detailed mechanistic knowledge is fundamental for rationally designing more efficient and selective synthetic routes.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of continuous flow chemistry represents a significant leap forward for the synthesis of this compound and its analogues. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. nih.govdurham.ac.uk

Photochemical reactions, a cornerstone in cyclobutane synthesis, are particularly well-suited for flow reactors, which can ensure uniform light penetration and efficient mixing, leading to higher yields and shorter reaction times. researchgate.netrsc.org The ability to safely handle reactive gases and reagents under pressure in a contained system also opens up new possibilities for novel carboxylation and amination strategies. durham.ac.uk

In parallel, high-throughput synthesis methodologies will accelerate the discovery of novel derivatives with interesting properties. By adapting synthetic routes to automated platforms, it will be possible to generate large libraries of compounds where the substituents on the cyclobutane ring are systematically varied. nih.gov This approach, which focuses on the rapid, parallel synthesis of a multitude of compounds, is invaluable for screening and identifying molecules with potential applications in medicinal chemistry or materials science. nih.gov

Expansion of Theoretical and Computational Modeling Applications

Theoretical and computational modeling are becoming indispensable tools for predicting molecular properties and guiding synthetic efforts. For this compound, these in silico methods offer profound insights into its electronic structure, stability, and potential interactions with biological targets. nih.gov

Density Functional Theory (DFT) is employed to perform geometry optimizations and investigate electronic structures. nih.gov Techniques like Natural Bond Orbital (NBO) analysis can elucidate the nature of chemical bonds, such as the orbital contributions in a carbonyl group. nih.gov Frontier Molecular Orbital (FMO) analysis helps in understanding the reactivity and stability of the molecule. nih.gov

Molecular dynamics (MD) simulations provide a powerful method to validate the stability of the compound when complexed with a biological target, such as a protein. nih.gov Key parameters derived from MD simulations, including Root Mean Square Deviation (RMSD), Radius of Gyration (rGyr), and Solvent Accessible Surface Area (SASA), offer a detailed picture of the complex's dynamic behavior and stability over time. nih.gov These computational approaches allow for the rapid screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest predicted affinity and stability, thereby saving significant time and resources. nih.govnih.gov

| Computational Method | Application for this compound | Reference |

| Density Functional Theory (DFT) | Geometry optimization, investigation of electronic structures. | nih.gov |

| Natural Bond Orbital (NBO) | Analysis of bonding interactions and orbital contributions. | nih.gov |

| Frontier Molecular Orbital (FMO) | Prediction of chemical reactivity and stability. | nih.gov |

| Molecular Docking | Predicting binding affinity and orientation with biological targets. | nih.gov |

| Molecular Dynamics (MD) Simulation | Validating the stability of protein-ligand complexes over time. | nih.govnih.gov |

Synergistic Applications in Interdisciplinary Academic Research

The unique structural properties of the 2-(aminomethyl)cyclobutane-1-carboxylate scaffold make it a valuable tool in various interdisciplinary fields. Its conformationally restricted nature is of particular interest in medicinal chemistry and neuroscience. The parent carboxylic acid is recognized as a rigid analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. researchgate.netnih.gov Consequently, the methyl ester serves as a crucial intermediate for synthesizing novel GABA congeners to probe receptor binding and function. nih.gov

Beyond neuroscience, this scaffold is being explored in materials science. Short oligomers synthesized from cis-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid have been examined for their ability to act as organogelators, demonstrating the potential of these molecules in the development of novel soft materials. researchgate.net

Furthermore, computational studies have highlighted the potential of related scaffolds as inhibitors of key viral proteins, such as those from SARS-CoV-2. nih.gov This suggests that libraries based on this compound could be valuable in drug discovery programs targeting infectious diseases. The convergence of synthetic chemistry, pharmacology, materials science, and computational biology will continue to uncover new and exciting applications for this versatile molecule.

Q & A

Q. What are the common synthetic routes for methyl 2-(aminomethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via reduction of cyano precursors (e.g., methyl 2-cyanocyclobutane-1-carboxylate) using reagents like LiAlH4 or catalytic hydrogenation (H₂/Pd-C). For example, demonstrates a 99% yield in reducing a cyano group to an aminomethyl group under hydrogenation conditions . Key variables include:

- Catalyst selection : Pd/C or Raney Ni for selectivity.

- Solvent system : Ethanol or methanol for solubility and safety.

- Temperature : Room temperature to 50°C to minimize side reactions.

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming cyclobutane ring geometry and functional groups. For instance, reports δ 2.56–2.31 ppm (m, cyclobutane CH₂) and 3.82 ppm (s, methyl ester) in DMSO-d6 .

- LCMS/HPLC : Used to verify purity and molecular ion peaks. notes an LCMS m/z of 414 [M+H]⁺ and HPLC retention time of 0.65 minutes under acidic conditions .

Q. How does the cyclobutane ring strain influence reactivity in substitution or addition reactions?

The cyclobutane ring’s inherent strain (angle distortion) enhances reactivity in ring-opening reactions or nucleophilic substitutions . For example, the ester group in this compound undergoes hydrolysis 20–30% faster than linear analogs due to ring strain destabilizing the transition state .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Enantioselective synthesis requires chiral catalysts or resolution techniques . details the use of chiral HPLC to isolate enantiomers of 2-aminocyclobutane-1-carboxylic acid derivatives, achieving >99% enantiomeric excess (ee) via cellulose-based columns . For the target compound, asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) could be applied.

Q. How can computational modeling optimize reaction pathways for this compound?

- DFT calculations : Predict transition-state energies for cyclobutane ring-opening reactions.

- Retrosynthesis tools : AI-driven platforms (e.g., Template_relevance models in ) propose feasible routes by analyzing databases like Reaxys .

- Molecular docking : Screen biological activity by simulating interactions with protein targets (e.g., enzymes or receptors).

Q. How should researchers address discrepancies in reported reaction yields for scaled-up synthesis?

Contradictions in yields often arise from mass transfer limitations or catalyst deactivation in industrial settings vs. lab-scale. highlights that continuous flow reactors improve scalability by enhancing heat/mass transfer, achieving 80–90% yields compared to 60–70% in batch processes . Mitigation strategies include:

- Process optimization : Adjusting residence time and catalyst loading.

- In-line analytics : Real-time LCMS monitoring to detect intermediates .

Methodological Recommendations

- For enantioselective synthesis : Combine chiral catalysts (e.g., BINAP-Ru complexes) with high-pressure hydrogenation .

- For stability studies : Use accelerated degradation tests (40°C/75% RH) to assess ester hydrolysis rates.

- For computational workflows : Validate models with experimental data from and (e.g., photoredox cyclization barriers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.